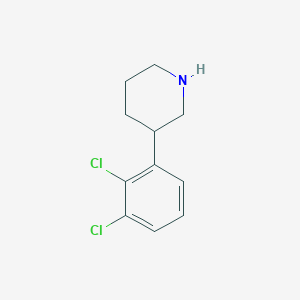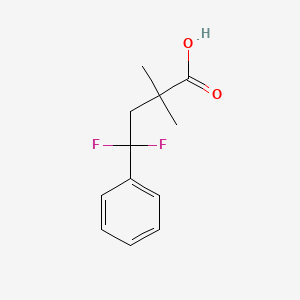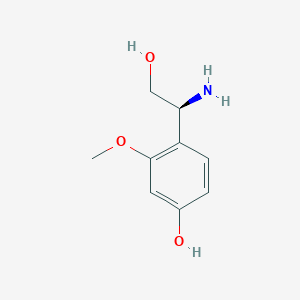
2-Hydroxy-2-(4-methoxy-3-methylphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2-(4-methoxy-3-methylphenyl)acetic acid is an organic compound with the molecular formula C10H12O4 It is characterized by the presence of a hydroxy group, a methoxy group, and a methyl group attached to a phenyl ring, along with an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(4-methoxy-3-methylphenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 4-methoxy-3-methylbenzaldehyde with glyoxylic acid in the presence of a base, followed by hydrolysis to yield the desired product . Another method includes the use of 4-methoxy-3-methylphenylacetic acid as a starting material, which undergoes hydroxylation under specific conditions to form the target compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-2-(4-methoxy-3-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, yielding different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted aromatic compounds .
Aplicaciones Científicas De Investigación
2-Hydroxy-2-(4-methoxy-3-methylphenyl)acetic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-2-(4-methoxy-3-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interaction with cellular pathways .
Comparación Con Compuestos Similares
2-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid: Similar structure but with a hydroxy group instead of a methoxy group.
2-Hydroxy-2-(4-methoxyphenyl)acetic acid: Lacks the methyl group on the phenyl ring.
2-Hydroxy-2-(3-methylphenyl)acetic acid: Lacks the methoxy group on the phenyl ring.
Uniqueness: 2-Hydroxy-2-(4-methoxy-3-methylphenyl)acetic acid is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to its analogs .
Propiedades
Fórmula molecular |
C10H12O4 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
2-hydroxy-2-(4-methoxy-3-methylphenyl)acetic acid |
InChI |
InChI=1S/C10H12O4/c1-6-5-7(9(11)10(12)13)3-4-8(6)14-2/h3-5,9,11H,1-2H3,(H,12,13) |
Clave InChI |
BLBRYHKRZQEMMO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(C(=O)O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















